molecular formula C25H23NO5 B2556827 3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid CAS No. 2413876-59-0

3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid

Cat. No. B2556827
CAS RN: 2413876-59-0
M. Wt: 417.461
InChI Key: OKPNLMPLSOGZPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis analysis of this compound is not available in the search results .


Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the search results .


Chemical Reactions Analysis

The chemical reactions analysis of this compound is not available in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the search results .

Scientific Research Applications

Fluorescence Probes for Detecting Reactive Oxygen Species

One significant application of derivatives similar to 3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid is in the development of novel fluorescence probes. These probes, designed to detect selectively highly reactive oxygen species (hROS) such as hydroxyl radical (⋅OH) and reactive intermediates of peroxidase, highlight the chemical's utility in biological and chemical applications. Specifically, the probes based on fluoren-9-ylmethoxycarbonyl (Fmoc) derivatization have been applied to living cells, allowing for the visualization of hROS generated in stimulated neutrophils. This development underscores the chemical's potential in studying the roles of hROS in various biological processes (Setsukinai et al., 2003).

Synthesis of Bioactive Compounds

Additionally, the fluoren-9-ylmethoxycarbonyl (Fmoc) group, related to this compound, is extensively used to protect hydroxy-groups in the synthesis of complex molecules. This protective group strategy facilitates the creation of significant compounds, including peptides and oligonucleotides, highlighting its vast applications in synthetic chemistry. The Fmoc group's ability to be conveniently removed under mild conditions without affecting other sensitive functional groups underscores its importance in the stepwise construction of bioactive molecules and drug candidates (Gioeli & Chattopadhyaya, 1982).

Antiapoptotic Actions and Cellular Signaling

Research into nonlipid compounds that are specific for the LPA2 receptor subtype identified a compound closely related to this compound. This compound exhibited significant antiapoptotic actions by inhibiting the activation of caspases and DNA fragmentation, promoting carcinoma cell invasion and fibroblast proliferation. Such findings demonstrate the compound's potential therapeutic utility in preventing programmed cell death involved in various degenerative and inflammatory diseases, offering insights into novel drug development pathways (Kiss et al., 2012).

Inhibition of Cell Adhesion Processes

Furthermore, derivatives of fluoren-9-ylmethoxycarbonyl were synthesized as novel inhibitors of cell adhesion processes in leukocytes. These compounds, designed to inhibit neutrophil recruitment into inflamed tissue, have shown to target beta 2-integrins in their antiadhesion activity. This application suggests the potential of such compounds in the development of new therapeutic agents aimed at modulating immune responses and treating inflammatory conditions (Hamilton et al., 1995).

Mechanism of Action

The mechanism of action of this compound is not available in the search results.

Safety and Hazards

The safety and hazards information of this compound is not available in the search results .

properties

IUPAC Name

3-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c27-24(28)17-7-5-8-18(15-17)30-14-6-13-26-25(29)31-16-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-5,7-12,15,23H,6,13-14,16H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPNLMPLSOGZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOC4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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